

(S)-4-Octanol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: (S)-4-Octanol

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An In-depth Technical Guide to **(S)-4-Octanol**

Introduction

(S)-4-Octanol is a chiral secondary alcohol, an enantiomer of 4-octanol. As a specific stereoisomer, it is of significant interest in fields requiring stereospecificity, such as pheromone synthesis, asymmetric synthesis, and the development of chiral pharmaceuticals. Its physical and chemical properties are fundamental to its application in research and drug development, influencing its behavior as a solvent, a reagent, or a synthetic target. This document provides a comprehensive overview of the core chemical and physical properties of **(S)-4-Octanol**, detailed experimental protocols, and relevant logical and experimental workflows.

Chemical and Physical Properties

The properties of **(S)-4-Octanol** are summarized below. Data for the racemic mixture (4-octanol) are also included for comparison where specific data for the (S)-enantiomer is not available.

Table 1: Chemical Identifiers and Descriptors for (S)-4-Octanol

Property	Value	Reference
IUPAC Name	(4S)-octan-4-ol	[1]
Molecular Formula	C ₈ H ₁₈ O	[1][2][3]
CAS Number	90365-63-2	[1]
Molecular Weight	130.23 g/mol	[1][4]
Canonical SMILES	CCCCC--INVALID-LINK--O	[1]
InChI Key	WOFPPJOZXUTRAU- QMMMGPBSA-N	[1]
Hydrogen Bond Donor Count	1	[1][5]
Hydrogen Bond Acceptor Count	1	[1][5]
Rotatable Bond Count	5	[1][5]
Complexity	52.5	[1][5]

Table 2: Physical and Thermodynamic Properties of 4-Octanol

Data primarily for the racemic mixture unless specified for **(S)-4-Octanol**.

Property	Value	Reference
Appearance	Colorless liquid	[3][6]
Boiling Point	174-176 °C (at 760 mmHg)	[3][7]
Melting Point	-41 °C	[3][5][6]
Density	0.818 g/mL at 20 °C	[6]
Refractive Index	n ₂₀ /D 1.426	[3]
Flash Point	65 °C (149 °F) - closed cup	[7]
Vapor Pressure	0.284 mmHg at 25 °C	[5][7]
Solubility	Insoluble in water; soluble in ether, benzene, ethanol	[6]
LogP (Octanol/Water)	2.7 (XLogP3)	[1][5]

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the relationships between molecular properties and a key experimental workflow relevant to the use of octanol isomers.

Caption: Logical relationship of **(S)-4-Octanol**'s molecular properties.

Caption: Workflow for endotoxin removal using an octanol-based extraction.[8]

Experimental Protocols

Protocol for Asymmetric Synthesis of **(S)-4-Octanol**

This protocol describes a representative method for synthesizing **(S)-4-Octanol** via the asymmetric reduction of 4-octanone, a common and effective strategy for producing chiral alcohols.

Objective: To synthesize **(S)-4-Octanol** with high enantiomeric excess.

Materials:

- 4-Octanone
- (R)-Corey-Bakshi-Shibata (CBS) catalyst
- Borane-dimethyl sulfide complex (BMS)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (for extraction)
- Nitrogen gas supply

Procedure:

- **Reaction Setup:** A 250 mL round-bottomed flask is oven-dried, equipped with a magnetic stir bar, and sealed with a rubber septum. The flask is purged with dry nitrogen.
- **Catalyst and Reagent:** Anhydrous THF (50 mL) is added to the flask via syringe, followed by the (R)-CBS catalyst (e.g., 5 mol%). The solution is cooled to $-20\text{ }^{\circ}\text{C}$ in a cooling bath.
- **Borane Addition:** Borane-dimethyl sulfide complex (BMS, 1.2 equivalents) is added dropwise to the stirred catalyst solution over 10 minutes, maintaining the temperature at $-20\text{ }^{\circ}\text{C}$.
- **Substrate Addition:** 4-Octanone (1.0 equivalent), dissolved in 20 mL of anhydrous THF, is added dropwise to the reaction mixture over 30 minutes. The reaction is stirred at $-20\text{ }^{\circ}\text{C}$ and monitored by thin-layer chromatography (TLC).

- **Quenching:** Once the reaction is complete (typically 1-2 hours), it is cautiously quenched by the slow, dropwise addition of methanol (10 mL) at -20 °C to decompose excess borane. The mixture is then allowed to warm to room temperature.
- **Workup:** 1 M HCl (30 mL) is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane.
- **Washing:** The combined organic layers are washed sequentially with saturated NaHCO₃ solution and brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by flash column chromatography on silica gel to yield pure **(S)-4-Octanol**. The enantiomeric excess can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol for Boiling Point Determination

This protocol outlines the standard laboratory method for determining the boiling point of a liquid at atmospheric pressure.

Objective: To experimentally determine the boiling point of **(S)-4-Octanol**.

Materials:

- Purified **(S)-4-Octanol** sample
- Distillation apparatus (distilling flask, condenser, receiving flask)
- Calibrated thermometer (-10 to 200 °C range)
- Heating mantle
- Boiling chips

Procedure:

- **Apparatus Assembly:** The distillation apparatus is assembled securely in a fume hood. The distilling flask is charged with the **(S)-4-Octanol** sample (filling it to about two-thirds capacity) and a few boiling chips.
- **Thermometer Placement:** The thermometer is inserted through a stopper into the neck of the distilling flask. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.
- **Heating:** The heating mantle is turned on, and the liquid is heated gently. The heating rate is adjusted to achieve a slow, steady distillation rate (approximately 1-2 drops per second from the condenser tip).
- **Temperature Reading:** The temperature is recorded when it stabilizes as the vapor continuously bathes the thermometer bulb and condensate drips into the receiving flask. This stable temperature is the boiling point.
- **Conclusion:** Heating is discontinued once most of the liquid has distilled, without allowing the flask to go to dryness. The observed boiling point should be corrected for any significant deviation from standard atmospheric pressure if high accuracy is required.

Safety and Handling

(S)-4-Octanol, like other alcohols, presents certain hazards that require appropriate safety precautions.

- **Hazards:** It is considered a combustible liquid.^[9] Contact may cause irritation to the skin, and it can cause serious eye irritation or damage.^{[4][6][9]} Inhalation of vapors may lead to respiratory system irritation.^[6]
- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[9]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.^[10]

- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[9] For skin contact, wash with soap and water. If inhaled and irritation occurs, move to fresh air. Seek medical attention if symptoms persist.[10]

This guide provides foundational technical information for professionals working with **(S)-4-Octanol**, emphasizing its properties, synthesis, and safe handling in a research and development context.

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- To cite this document: BenchChem. [(S)-4-Octanol chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12682771#s-4-octanol-chemical-and-physical-properties]

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